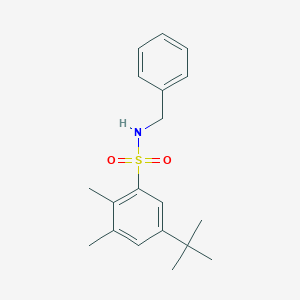![molecular formula C18H14ClNO2S B281207 N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide, also known as BPCB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. BPCB has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide involves the inhibition of carbonic anhydrase activity. This leads to a decrease in the production of bicarbonate ions, which are essential for the buffering of acids in the body. As a result, the pH of the blood and other fluids in the body decreases, leading to acidosis. N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, leading to acidosis. N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Moreover, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been used as a fluorescent probe to detect the presence of sulfonamides in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, it has been shown to have diverse biological activities, making it a potential candidate for the development of new drugs. However, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide also has some limitations for lab experiments. It has been found to be toxic to some cell lines, which may limit its use in certain experiments. Moreover, its mechanism of action is not fully understood, which may limit its application in some fields.
Direcciones Futuras
There are several future directions for the research on N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide. One of the potential applications of N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide is in the development of new antibiotics. Its antibacterial and antifungal properties make it a promising candidate for the treatment of infectious diseases. Moreover, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been shown to have potential applications in cancer research. It has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new anticancer drugs. Furthermore, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide can be used as a fluorescent probe to detect the presence of sulfonamides in biological samples, which may have applications in drug discovery and development. Overall, the research on N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has the potential to lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide can be synthesized through a multi-step process, starting from biphenyl and 4-chlorobenzenesulfonyl chloride. The reaction involves the formation of an intermediate, which is then treated with ammonia to produce the final product. The purity and yield of N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide can be improved by using different solvents, catalysts, and reaction conditions.
Aplicaciones Científicas De Investigación
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been used in various scientific studies to investigate its biological activities. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Moreover, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been used as a fluorescent probe to detect the presence of sulfonamides in biological samples.
Propiedades
Fórmula molecular |
C18H14ClNO2S |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
4-chloro-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14ClNO2S/c19-16-8-12-18(13-9-16)23(21,22)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H |
Clave InChI |
QTAIFNCQQGESCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)

![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)
![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)


![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)